(R)-メチル 2-(ベンジドリールスルフィニル)アセテート

説明

Methyl (R)-(benzhydrylsulfinyl)acetate is a compound of interest in organic chemistry due to its potential applications in synthesis and chemical reactions. It is a part of a broader class of compounds known for their utility in organic synthesis and chemical transformations.

Synthesis Analysis

The synthesis of related compounds, such as alkyl 2-(2-benzothiazolylsulfinyl)acetates, has been explored for their use in the sulfinyl-Knoevenagel reaction, which is pivotal in creating biologically active structures and chiral compounds (Du et al., 2012). Additionally, alkylation reactions involving active methylenes and benzhydryl alcohols or derivatives, such as benzhydryl acetate, have been reported, indicating the versatility of these compounds in organic synthesis (Bisaro et al., 2002).

Molecular Structure Analysis

The molecular structure of methyl (R)-(benzhydrylsulfinyl)acetate and related compounds is typically characterized using spectroscopic methods such as NMR, MS, and X-ray diffraction. For example, the structure of similar compounds has been determined through these methods, providing insights into the compound's molecular arrangement and stereochemistry (Karai et al., 2018).

Chemical Reactions and Properties

Compounds in this category exhibit a range of chemical reactions, such as esterification of alcohols through oxidation processes and catalytic transformations. For instance, research has shown the use of Rh(0) nanoparticle-impregnated resins for esterification via selective oxidation (Guha et al., 2015).

Physical Properties Analysis

The physical properties of methyl (R)-(benzhydrylsulfinyl)acetate and similar compounds are generally studied through various spectroscopic and chromatographic techniques. These properties include melting points, boiling points, solubility, and spectral data, which are essential for understanding the compound's behavior in different conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity ratios, microstructure, and stereochemistry, are crucial for understanding how these compounds behave in chemical reactions. For example, studies on vinyl acetate and methyl methacrylate copolymers provide insights into reactivity ratios and microstructure determination, which are relevant for understanding the chemical behavior of similar esters (Brar & Charan, 1993).

科学的研究の応用

がん研究

(R)-メチル 2-(ベンジドリールスルフィニル)アセテートは、抗がん剤としての可能性について研究されてきました。 研究によると、この化合物の誘導体は、SKOV-3やAMJ-13などの癌細胞株でアポトーシスを誘導することができることが示されています . この化合物は、癌細胞に対する作用機序はミトコンドリアの損傷とp53経路の活性化を伴うことから、治療薬としての可能性が示唆されています。

グリーンケミストリー

グリーンケミストリーの分野では、(R)-メチル 2-(ベンジドリールスルフィニル)アセテートは、その溶媒特性に着目されています。 研究では、低エネルギー需要と、環境、健康、安全性に関する良好なプロファイルを両立させた溶媒を見つけることに重点が置かれています。 構造的に関連する酢酸メチルは、低エネルギー需要と良好な環境プロファイルで知られています .

ドラッグデリバリーシステム

この化合物は、その溶解性に基づいて、ドラッグデリバリーシステムにおける役割が注目されています。 同様のエステル化合物を含む深共融溶媒 (DES) は、薬物溶解度を高める可能性を示しており、効果的な薬物送達には不可欠です .

合成有機化学

(R)-メチル 2-(ベンジドリールスルフィニル)アセテートを含むカルボン酸エステルの合成は、有機化学の重要な研究分野です。 合成方法の進歩は、新規医薬品、材料、天然物の開発にとって重要です .

触媒作用と反応媒体

メタノール脱水によるジメチルエーテル (DME) などのメチルエステル促進反応について、反応速度論的および分光学的調査が行われています。 これらの研究は、(R)-メチル 2-(ベンジドリールスルフィニル)アセテートとその反応媒体での用途に関連する、触媒作用におけるメチルカルボン酸エステルの促進機構の理解に役立ちます .

作用機序

Target of Action

A related compound, 2-benzhydrylsulfinyl-n-hydroxyacetamide-na, has been shown to induce apoptosis in cancer cells via the p53 and caspase-8 pathway .

Mode of Action

For instance, the related compound 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na was found to increase reactive oxygen species (ROS) synthesis, leading to a reduction in mitochondrial membrane potential (MMP) through mechanisms that included Bax upregulation, P53 activation, and Bcl-2 downregulation .

Biochemical Pathways

The related compound 2-benzhydrylsulfinyl-n-hydroxyacetamide-na was found to affect the p53 and caspase-8 signaling pathways, leading to apoptosis in cancer cells .

Result of Action

The related compound 2-benzhydrylsulfinyl-n-hydroxyacetamide-na was found to suppress cancer cell proliferation, resulting in apoptosis .

特性

IUPAC Name |

methyl 2-[(R)-benzhydrylsulfinyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMZFATUMFWKEA-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[S@@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552872 | |

| Record name | Methyl [(R)-diphenylmethanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

713134-72-6 | |

| Record name | (R)-Modafinil carboxylate methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713134726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [(R)-diphenylmethanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-MODAFINIL CARBOXYLATE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS8E5UHA2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

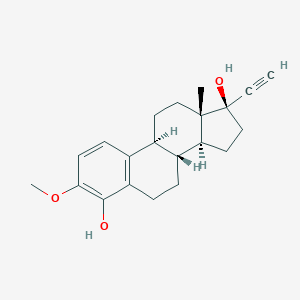

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

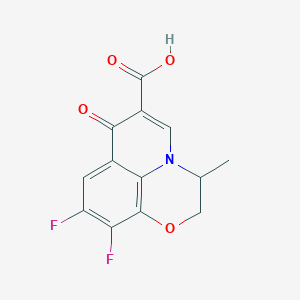

![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)

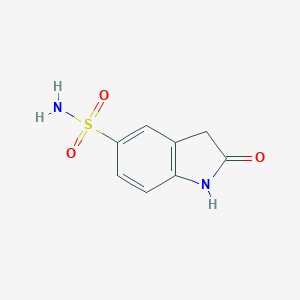

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)

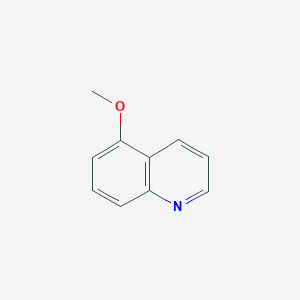

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)